

structural domains of protein kinase D2

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An In-depth Technical Guide to the Structural Domains of Protein Kinase D2

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Kinase D2 (PRKD2), a member of the Protein Kinase D (PKD) family, is a serine/threonine kinase that serves as a critical node in signal transduction pathways initiated by the second messenger diacylglycerol (DAG). It is implicated in a diverse array of cellular processes, including Golgi organization, cell proliferation, migration, angiogenesis, and immune responses. Dysregulation of PRKD2 has been linked to various pathological conditions, most notably cancer, making it a compelling target for therapeutic intervention. A thorough understanding of its modular domain architecture is paramount for elucidating its regulation and for the development of targeted inhibitors. This guide provides a detailed examination of the structural and functional characteristics of each core domain of PRKD2, supported by quantitative data, detailed experimental methodologies, and visual representations of its regulatory mechanisms.

Molecular Architecture of Protein Kinase D2

Human PRKD2 is a protein of 878 amino acids with a molecular weight of approximately 96.75 kDa. Its structure is modular, comprising an N-terminal regulatory region and a C-terminal catalytic domain. This architecture allows for complex regulation through intramolecular interactions, ligand binding, and post-translational modifications.



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Figure 1: Domain organization of human Protein Kinase D2 (PRKD2).

The Regulatory Region

The N-terminal half of PRKD2 is primarily regulatory, containing several distinct domains that collectively control the enzyme's activity and subcellular localization.

- **Ubiquitin-Like Domain (ULD):** A recently identified domain at the N-terminus that facilitates PKD dimerization, which is a crucial step for trans-autophosphorylation and activation.
- **Tandem C1 Domains (C1a and C1b):** These are cysteine-rich, zinc-finger motifs that function as the primary sensors for diacylglycerol (DAG) and its synthetic analogs, phorbol esters. Binding of DAG to the C1 domains recruits PRKD2 from the cytosol to cellular membranes, such as the Golgi apparatus and the plasma membrane, a critical step for its activation.
- **Pleckstrin Homology (PH) Domain:** This domain plays a crucial role in the autoinhibition of PRKD2. In the inactive state, the PH domain is thought to interact intramolecularly with the catalytic domain, restricting its access to substrates. This autoinhibition is relieved upon activation loop phosphorylation.

The Catalytic Region

- **Kinase Domain:** The C-terminal region houses the serine/threonine kinase domain, which is responsible for phosphorylating substrate proteins. Its activity is tightly regulated by phosphorylation events within its activation loop (at Ser706 and Ser710).

- **C-terminal PDZ Binding Motif:** The extreme C-terminus of PRKD2 contains a PDZ binding motif, which is believed to mediate interactions with specific substrate proteins or scaffolding proteins, thereby ensuring signaling specificity.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with human PRKD2 and its domains.

Table 1: PRKD2 Protein Properties

Property	Value	Source(s)
Species	Human	
Amino Acid Count	878	
Molecular Weight (Da)	96,750	

| Chromosomal Location | 19q13.32 | |

Table 2: Domain Amino Acid Boundaries (Predicted/Annotated)

Domain	Start Residue	End Residue	Source(s)
C1a (zinc finger)	179	228	
C1b (zinc finger)	247	296	
PH (Pleckstrin Homology)	338	449	

| Catalytic (Kinase) | 533 | 822 | |

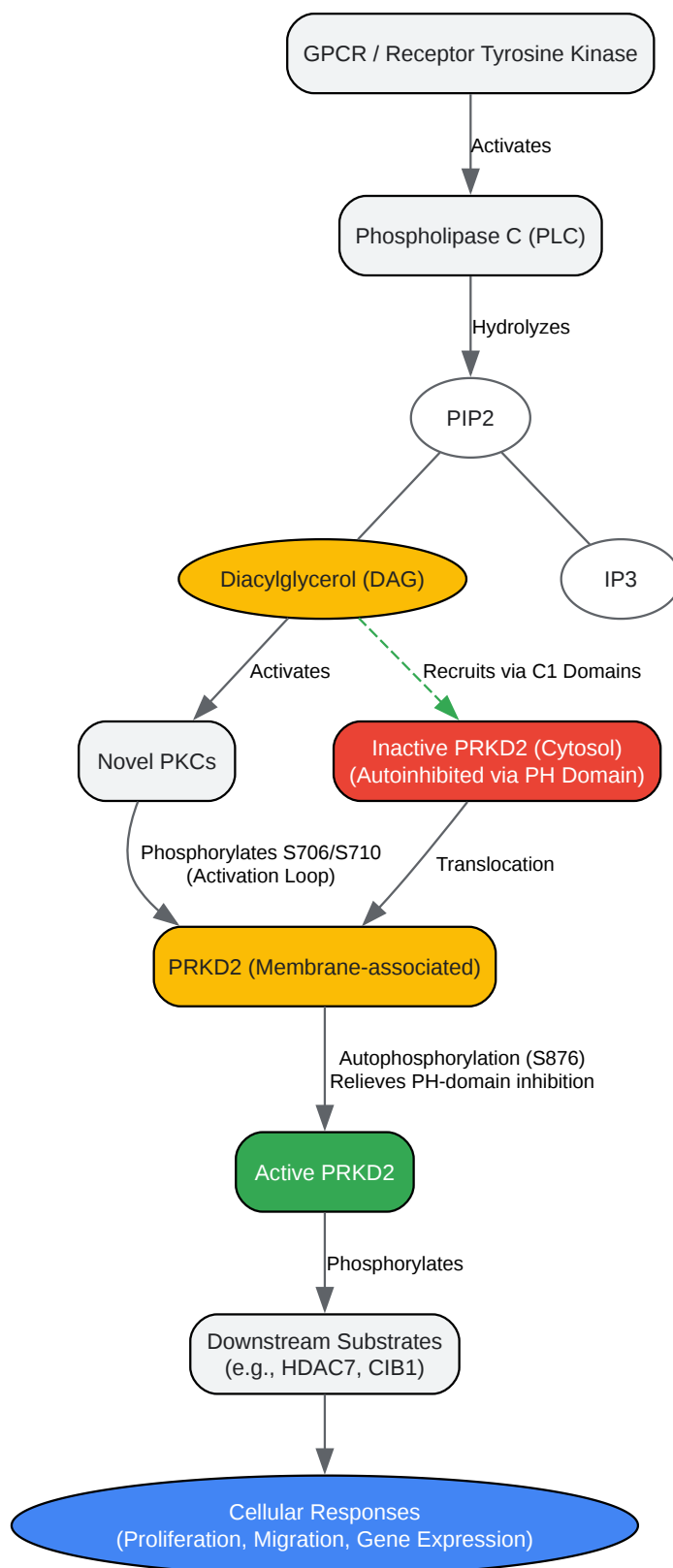
Table 3: Kinetic and Inhibition Data

Parameter	Value	Substrate/Inhibitor	Source(s)
Specific Activity	224 nmol/min/mg	CREBtide	
IC50	0.47 nM	Staurosporine	
IC50	263 nM	Ro 31-8220	
IC50	4,000 nM	GW 5074	

| ATP Km | 10 μ M | - | |

Signaling Pathways and Regulation

The activation of PRKD2 is a multi-step process that integrates upstream signals into a sustained kinase output.



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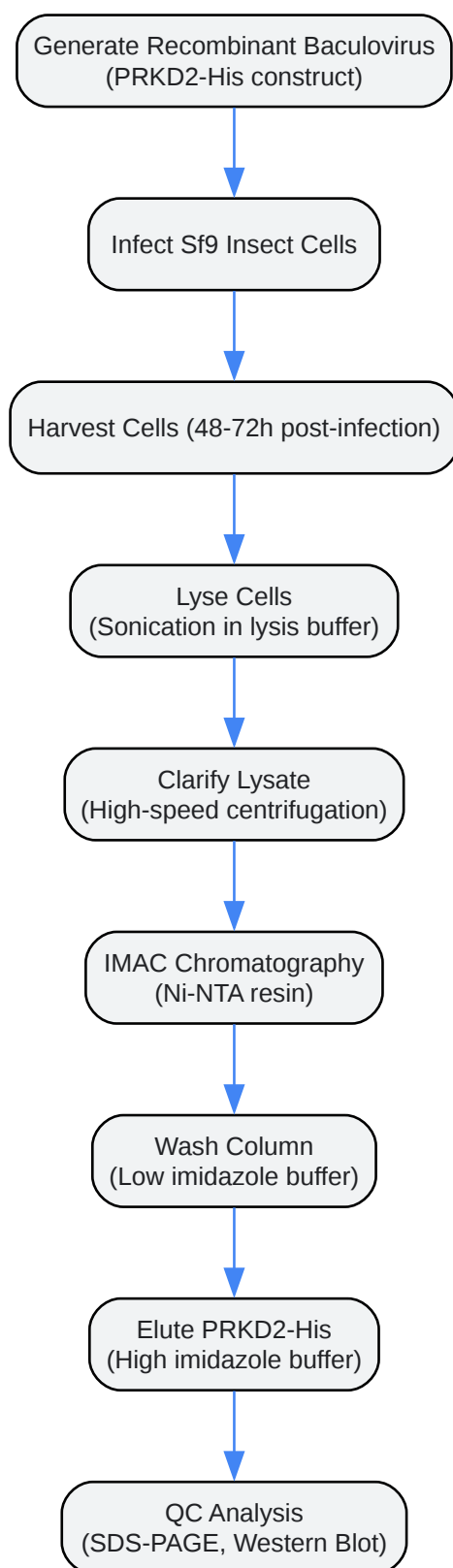
Figure 2: Generalized signaling pathway for the activation of PRKD2.

- **Initiation:** Upstream signals, often from G-protein coupled receptors (GPCRs) or receptor tyrosine kinases, activate Phospholipase C (PLC).
- **Second Messenger Production:** PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into DAG and inositol trisphosphate (IP₃).
- **Membrane Recruitment:** DAG accumulates in the membrane and binds with high affinity to the C1 domains of PRKD2, recruiting the kinase from the cytoplasm to the membrane.
- **Activation Loop Phosphorylation:** At the membrane, PRKD2 is phosphorylated on key serine residues (Ser706 and Ser710) within its activation loop by upstream kinases, typically novel Protein Kinase C (PKC) isoforms.
- **Autoinhibition Relief and Autophosphorylation:** This initial phosphorylation relieves the autoinhibition imposed by the PH domain, allowing PRKD2 to become fully active through autophosphorylation on a C-terminal site (Ser876).
- **Downstream Signaling:** The fully active PRKD2 can then phosphorylate a wide range of substrates in the cytoplasm, Golgi, and nucleus, regulating diverse cellular functions.

Key Experimental Protocols

Recombinant PRKD2 Expression and Purification

This protocol is adapted for the expression of N-terminally His-tagged PRKD2 in insect cells, a common system for producing active kinases.



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Figure 3: Workflow for recombinant PRKD2 expression and purification.

Materials:

- Sf9 insect cells
- Recombinant baculovirus encoding N-His-PRKD2
- Lysis Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 10 mM Imidazole, 1% Triton X-100, Protease Inhibitor Cocktail, pH 7.5
- Wash Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 20 mM Imidazole, pH 7.5
- Elution Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 250 mM Imidazole, pH 7.5
- Ni-NTA Agarose Resin

Procedure:

- Infection: Infect a high-density culture of Sf9 cells with the recombinant baculovirus.
- Harvesting: After 48-72 hours, harvest the cells by centrifugation.
- Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer and lyse by sonication.
- Clarification: Centrifuge the lysate at $>15,000 \times g$ for 30 minutes at 4°C to pellet cellular debris.
- Binding: Incubate the clarified supernatant with pre-equilibrated Ni-NTA resin for 1-2 hours at 4°C with gentle rotation.
- Washing: Load the resin into a chromatography column and wash with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
- Elution: Elute the His-tagged PRKD2 with 5-10 column volumes of Elution Buffer.
- Quality Control: Analyze the eluted fractions by SDS-PAGE for purity and confirm protein identity by Western blot using an anti-PRKD2 or anti-His antibody.

- Storage: Dialyze the purified protein into a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 20% glycerol, 5 mM DTT, pH 7.5) and store at -70°C.

In Vitro Kinase Activity Assay (Radiometric)

This protocol outlines a standard method for measuring the kinase activity of purified PRKD2 using a peptide substrate and radiolabeled ATP.

Materials:

- Purified, active PRKD2 enzyme
- Kinase Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35
- Substrate: CREBtide (KRREILSRRPSYR) or similar specific peptide substrate.
- [γ -³³P]-ATP or [γ -³²P]-ATP
- 10% Phosphoric Acid
- P81 Phosphocellulose Paper
- Scintillation Counter and Scintillation Fluid

Procedure:

- Reaction Setup: In a microfuge tube on ice, prepare the reaction mixture:
 - Kinase Assay Buffer
 - Desired concentration of peptide substrate (e.g., 1 mg/ml)
 - ATP (to a final concentration of ~10 μ M)
 - [γ -³³P]-ATP (to a final specific activity of ~500 cpm/pmol)
 - Water to final volume.

- **Initiation:** Add the purified PRKD2 enzyme to the reaction mixture to initiate the reaction. For controls, use a reaction mix with no enzyme or a heat-inactivated enzyme.
- **Incubation:** Incubate the reaction at 30°C for 15-30 minutes. The time should be within the linear range of the assay.
- **Termination:** Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper square.
- **Washing:** Immediately place the P81 paper in a beaker of 1% phosphoric acid. Wash three times for 10 minutes each with gentle stirring to remove unincorporated [γ -³³P]-ATP.
- **Counting:** Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
- **Data Analysis:** Calculate the specific activity of the enzyme (e.g., in nmol of phosphate transferred per minute per mg of enzyme) after subtracting background counts from the no-enzyme control.

Conclusion and Future Directions

The modular architecture of PRKD2 provides a sophisticated mechanism for the tight control of its kinase activity. The N-terminal regulatory domains act as a complex signal integration hub, sensing DAG levels and undergoing conformational changes that are essential for catalytic activation. This multi-domain regulation ensures that PRKD2 is activated only at the correct time and subcellular location. For drug development professionals, the distinct domains offer multiple potential targets for allosteric inhibitors, which may provide greater specificity than traditional ATP-competitive kinase inhibitors. Future research should focus on obtaining high-resolution crystal structures of the full-length protein in its autoinhibited and active states to fully dissect the intramolecular interactions. Furthermore, identifying the complete substrate repertoire (the "substratome") of PRKD2 in different cellular contexts will be crucial for understanding its diverse biological roles and its impact on disease pathology.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com